molecular formula C19H16 B13809276 (Phenylmethyl)-1,1'-biphenyl CAS No. 29656-65-3

(Phenylmethyl)-1,1'-biphenyl

Cat. No.: B13809276
CAS No.: 29656-65-3
M. Wt: 244.3 g/mol
InChI Key: ZOYJYNLKJSQUEM-UHFFFAOYSA-N
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Description

(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl group is introduced to the biphenyl structure .

Industrial Production Methods

Industrial production of (Phenylmethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylmethyl)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

29656-65-3

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-benzyl-2-phenylbenzene

InChI

InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

ZOYJYNLKJSQUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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